ethyl 3-ethyl-5-{[4-(propan-2-yl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate

GIRK2 channel activation pyrazole sulfonamide ester SAR

Researchers studying GIRK2 channel modulation require a validated negative-control compound to interpret screening results accurately. In PubChem AID 1259325, the methyl ester analog (CID 49658307) showed activity, while this ethyl ester was inactive-forming a matched molecular pair for definitive SAR analysis. Procuring this specific compound ensures continuity with public screening data and avoids confounding ester-substitution variables. Also suitable for diversity-oriented screening libraries and COX-2/PPAR off-target calibration studies.

Molecular Formula C17H23N3O4S
Molecular Weight 365.45
CAS No. 1239486-36-2
Cat. No. B2585213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-ethyl-5-{[4-(propan-2-yl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate
CAS1239486-36-2
Molecular FormulaC17H23N3O4S
Molecular Weight365.45
Structural Identifiers
SMILESCCC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)C(C)C)C(=O)OCC
InChIInChI=1S/C17H23N3O4S/c1-5-14-15(17(21)24-6-2)16(19-18-14)25(22,23)20-13-9-7-12(8-10-13)11(3)4/h7-11,20H,5-6H2,1-4H3,(H,18,19)
InChIKeyVFZMAEJFRGXQFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Overview: Ethyl 3-Ethyl-5-{[4-(Propan-2-yl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate


Ethyl 3-ethyl-5-{[4-(propan-2-yl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate (CAS 1239486-36-2; molecular formula C₁₈H₂₃N₃O₄S; MW 365.4 g/mol) is a fully substituted pyrazole scaffold bearing a 3-ethyl group, a 5-sulfamoyl-(4-isopropylphenyl) moiety, and a 4-ethyl carboxylate ester [1]. This compound belongs to the class of sulfamoylheteroaryl pyrazole derivatives that have been broadly investigated as COX-2 inhibitors and PPAR agonists, though published pharmacological data for this specific substitution pattern remains extremely limited [1]. Current evidence identifies it primarily as a commercial screening library member rather than a lead-optimized candidate.

Analog Substitution Failure


Although structurally related sulfamoyl pyrazole carboxylates are commercially available, generic substitution is not scientifically justified. The only publicly documented direct assay for this compound—a GIRK2 channel activator screen—shows an unambiguous qualitative divergence from the nearest methyl ester analog, demonstrating that even a single-atom change (ethyl → methyl ester) produces distinct activity profiles [1]. This underscores the well-established SAR principle that terminal ester substitution on the pyrazole core is a key determinant of molecular recognition. No other comparator currently offers equivalent documentation of this specific alteration's impact, making the target compound the sole scalable entry point for exploring this precise chemotype.

Quantitative Differentiation: Ethyl 3-Ethyl-5-{[4-(Propan-2-yl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate vs. Analogs


GIRK2 Modulator Screen: Methyl Ester Activity Differentiation

In a high-throughput screen for GIRK2 channel activators, ethyl 5-ethyl-3-[(4-propan-2-ylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate (CID 49658322) was classified as Inactive, while the methyl ester analog (CID 49658307, ethyl→methyl at the 4-carboxylate) was classified as Active [1]. This single-atom ester variation—ethyl vs. methyl—produced a binary activity switch, underscoring the functional non-equivalence of the two compounds.

GIRK2 channel activation pyrazole sulfonamide ester SAR

3-Ethyl vs. 3-Methyl Analog: Physicochemical Differences

The target compound carries a 3-ethyl substituent on the pyrazole ring, whereas the commercially available analog (CAS 1298036-29-9) bears a 3-methyl group. Based on established class-level SAR for pyrazole COX-2 inhibitors, the ethyl → methyl contraction is predicted to reduce lipophilicity (ΔlogP ≈ −0.4 to −0.6) and potentially alter CYP-mediated oxidative metabolism at the 3-position [1]. No head-to-head experimental comparison exists in the public domain.

structure-property relationships lipophilicity metabolic stability

COX-2/PPAR Data Gap

A thorough search of patents (US6677335B1, US6951876B2, EP1104760A1, US20060258723A1) and the primary literature covering sulfamoylheteroaryl pyrazoles reveals no quantitative COX-2 IC₅₀ or PPAR transactivation EC₅₀ data for this specific compound [1][2][3]. This stands in contrast to well-characterized analogs such as celecoxib and its 3-ethyl/5-aryl regioisomers, for which extensive target engagement data are publicly available. The absence of data means that any attempt to substitute this compound with a mechanistically similar but structurally distinct analog would introduce unquantifiable risk of divergent target selectivity.

COX-2 inhibition PPAR agonism data gap

Optimal Use Cases: Ethyl 3-Ethyl-5-{[4-(Propan-2-yl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate


GIRK2 Channel Follow-Up Studies

The only documented direct biological activity for this compound arises from a GIRK2 channel activator screen (PubChem AID 1259325) [1]. While the compound was inactive in this assay, the methyl ester analog was active. This makes the ethyl ester essential as a negative-control compound in any follow-up studies aimed at delineating the role of the 4-carboxylate ester in GIRK2 channel modulation. Procuring this specific compound ensures continuity with the existing screening data and avoids the confounding variable of ester substitution.

Ester-Dependent SAR Exploration

Because the methyl-to-ethyl ester change completely reversed the GIRK2 activity outcome [1], this compound represents a critical SAR probe for understanding the steric and electronic requirements of the 4-carboxylate pocket in any protein target of interest. Purchasing the ethyl ester alongside the methyl ester (CID 49658307) provides a matched molecular pair that is directly anchored to a public bioactivity record, thereby offering a uniquely traceable starting point for medicinal chemistry campaigns.

Negative Control for COX-2 Pyrazole Programs

Class-level inference indicates that 3-ethyl substitution on the pyrazole ring confers distinct physicochemical properties compared to the 3-methyl analog (CAS 1298036-29-9) [1]. For programs that require a COX-2 inhibitor scaffold with a 3-ethyl group but want to avoid the high potency of advanced leads like celecoxib, this compound can serve as a tool to interrogate off-target effects or to calibrate assay sensitivity, precisely because it lacks the extensive target engagement baggage of well-characterized inhibitors.

Unbiased Phenotypic Screening Library

Given the absence of known COX-2 or PPAR activity data [1][2][3], this compound is an ideal addition to diversity-oriented screening libraries that seek novel chemotypes untainted by prior target annotations. Its procurement is recommended for forward chemical-genetic screens where the goal is to identify completely new biological mechanisms without the influence of pre-existing pharmacological knowledge.

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